
3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the nitromethyl and p-tolyl groups in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-propargyl-N-p-tolyl-N-2-furfurylamines under microwave irradiation conditions. This method has been shown to produce the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of organometallic catalysts and controlled reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the p-tolyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Nitromethyl)-3-(phenyl)-4,5-dihydroisoxazole
- 5-(Nitromethyl)-3-(m-tolyl)-4,5-dihydroisoxazole
- 5-(Nitromethyl)-3-(o-tolyl)-4,5-dihydroisoxazole
Uniqueness
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the p-tolyl group, which provides distinct electronic and steric properties compared to its ortho and meta isomers. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
106726-25-4 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-8-2-4-9(5-3-8)11-6-10(16-12-11)7-13(14)15/h2-5,10H,6-7H2,1H3 |
InChI Key |
PFFGHHLOJNJNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)

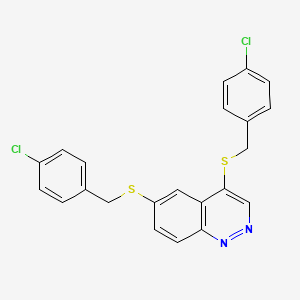
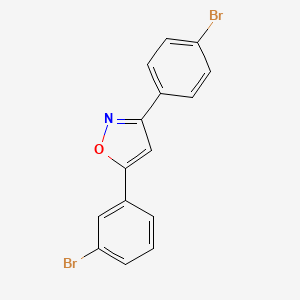
![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
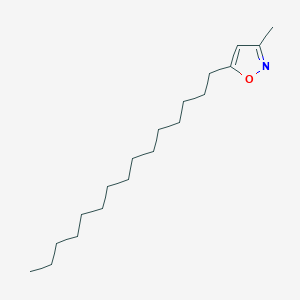
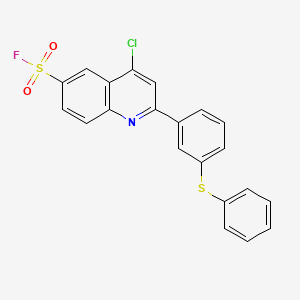
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

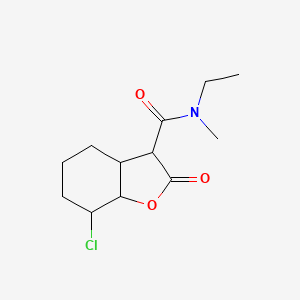
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)

